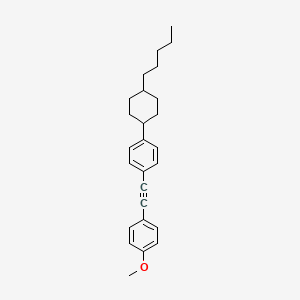

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene

Descripción general

Descripción

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic components, making it a subject of interest in organic chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-pentylcyclohexylbenzene.

Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the 4-methoxyphenylacetylene with 4-pentylcyclohexylbenzene. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction with optimizations for cost, yield, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

Oxidation: 4-(4-Pentylcyclohexyl)benzene-1,2-diol.

Reduction: trans-1-(2-(4-Methoxyphenyl)ethyl)-4-(4-pentylcyclohexyl)benzene.

Substitution: 4-(4-Pentylcyclohexyl)-2-bromo-1-(2-(4-methoxyphenyl)ethynyl)benzene.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Studied for its electronic properties in organic semiconductors.

Biology:

- Potential applications in the development of bioactive compounds due to its structural features.

Medicine:

- Investigated for its potential as a pharmacophore in drug design.

Industry:

- Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application:

In organic electronics: It may interact with charge carriers, facilitating electron or hole transport.

In biological systems: It could bind to specific proteins, altering their function or signaling pathways.

Comparación Con Compuestos Similares

- trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-butylcyclohexyl)benzene

- trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-hexylcyclohexyl)benzene

Comparison:

- The length of the alkyl chain on the cyclohexyl group can influence the compound’s physical properties, such as melting point and solubility.

- The presence of different substituents on the aromatic ring can affect the compound’s reactivity and potential applications.

This detailed overview provides a comprehensive understanding of trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, commonly referred to as compound 372983-17-0, is a synthetic organic compound notable for its potential biological activities. This article reviews the available literature on its biological properties, safety data, and implications for research.

- Empirical Formula : C26H32O

- Molecular Weight : 360.53 g/mol

- CAS Number : 372983-17-0

The compound features a unique structure that includes a methoxyphenyl group and a pentylcyclohexyl moiety, which may contribute to its biological activities.

Hormonal Activity

The compound's structure suggests potential interactions with hormonal pathways. Compounds with ethynyl groups often demonstrate estrogenic or anti-estrogenic activities. Further research is needed to elucidate the specific hormonal effects of this compound.

Safety and Toxicology

According to safety data sheets, this compound is classified as an irritant. The following safety information is pertinent:

| Hazard Statement | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection |

| H413: May cause long-lasting harmful effects to aquatic life | P501: Dispose of contents/container to... |

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential:

- Study on Ethynyl Compounds : A study published in Journal of Medicinal Chemistry explored the anticancer activity of ethynyl-substituted phenols, indicating that modifications in the alkyl chain can enhance biological activity.

- Hormonal Activity Assessment : Research conducted on similar compounds demonstrated varying degrees of estrogenic activity, suggesting that this compound might affect estrogen receptors.

- Aquatic Toxicity Studies : Investigations into the environmental impact of structurally similar compounds revealed potential risks to aquatic ecosystems, necessitating further toxicity assessments for this compound.

Propiedades

IUPAC Name |

1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMYRYNJLWEIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633559 | |

| Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372983-17-0 | |

| Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.